molecular formula C11H15N5O5 B029766 2'-O-Methylguanosine CAS No. 2140-71-8

2'-O-Methylguanosine

Cat. No. B029766
CAS RN: 2140-71-8
M. Wt: 297.27 g/mol
InChI Key: OVYNGSFVYRPRCG-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2'-O-Methylguanosine has been achieved through efficient and chemoselective methods without the need for protecting the guanine base. Notably, one approach utilizes methylene-bis-(diisopropylsilyl chloride) as a new protecting group for nucleosides, demonstrating the synthesis's efficiency in high yield (Chow et al., 2003). Another method developed for synthesizing N(2)-dimethylaminomethylene-2'-O-methylguanosine, a useful intermediate for oligonucleotide construction, highlights the application of sugar and base protecting groups stable during the 2'-O-methylation step (Mukobata et al., 2010).

Scientific Research Applications

  • Synthesis for Therapeutic Agents and RNA Biology : Li and Piccirilli (2006) developed an efficient strategy for synthesizing 2'-C--methylguanosine with high stereoselectivity and regioselectivity. This advancement has potential benefits for therapeutic agents and RNA biology research (Li & Piccirilli, 2006).

  • RNA Structure and Stability : Pallan et al. (2008) showed that N2,N2-dimethylguanosine in tRNAs alters RNA structure and stability, which could impact hairpin versus duplex formation (Pallan et al., 2008).

  • Adsorption Characteristics : Temerk and Kamal (1983) found that 2-methylguanosine exhibits specific adsorption behaviors at different concentrations, undergoing surface reorientation and forming a compact layer in the pit region at elevated bulk concentrations (Temerk & Kamal, 1983).

  • Improved Synthesis for RNA Studies : Li and Piccirilli (2005) improved the synthesis of 2'-deoxy-2'-C-u-methyladenosine and 2'-deoxy-C--methylguanosine, enhancing RNA structure and function studies (Li & Piccirilli, 2005).

  • RNA Hybridizations : Inoue et al. (1987) demonstrated that 2'-O-methyl oligoribonucleotides are effective alternatives to oligoribonucleotide probes in RNA hybridizations due to their high thermal stability, ease of synthesis, and reduced enzymatic degradation (Inoue et al., 1987).

  • Role in tRNA Structure : Ginell and Parthasarathy (1978) studied N2-methylguanosine (m2G), finding that it alters stacking and conformation of tRNA, indicating a crucial role in its biological function (Ginell & Parthasarathy, 1978).

  • Inhibitors of Viral Replication : Eldrup et al. (2004) discussed the potential of heterobase-modified 2'-C-methyl ribonucleosides as potent and noncytotoxic inhibitors of hepatitis C virus RNA replication (Eldrup et al., 2004).

  • Temperature-Dependent Methylation in Extreme Thermophiles : Kumagai et al. (1980) found that Thermus thermophilus HB27 increases the content of 2'-O-methylguanosine in tRNA at high temperatures, suggesting the temperature dependence of methylation based on enzyme activity (Kumagai et al., 1980).

  • mRNA Translation Initiation : Shafritz et al. (1976) showed that 7-methylguanosine plays a role in the initiation of eukaryotic mRNA translation by specifically recognizing mRNA by initiation factor IF-M3 (Shafritz et al., 1976).

  • Novel Synthesis Methods : Chow et al. (2003) demonstrated a novel and efficient synthesis of 2'-O-methylguanosine without protecting the guanine base (Chow et al., 2003).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 2’-O-Methylguanosine. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Recent studies have developed a Z-form RNA stabilizer that stabilizes Z-RNA under physiological salt conditions . The incorporation of 2’-O-methyl-8-methyl guanosine (m8Gm) into RNA can markedly stabilize the Z-RNA at low salt conditions . This opens up new possibilities for the structural and functional study of Z-RNA .

properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYNGSFVYRPRCG-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175669
Record name 2'-O-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Methylguanosine

CAS RN

2140-71-8
Record name 2′-O-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-Methylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-METHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W722H4PA1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-Methylguanosine
Reactant of Route 2
2'-O-Methylguanosine
Reactant of Route 3
2'-O-Methylguanosine
Reactant of Route 4
2'-O-Methylguanosine
Reactant of Route 5
2'-O-Methylguanosine
Reactant of Route 6
2'-O-Methylguanosine

Citations

For This Compound
1,100
Citations
S Chow, K Wen, YS Sanghvi… - Bioorganic & medicinal …, 2003 - Elsevier
An efficient and chemoselective synthesis of 2′-O-methylguanosine (6) has been accomplished in high yield without protection of the guanine base. The salient feature of the synthesis …
Number of citations: 26 www.sciencedirect.com
I Kumagai, K Watanabe… - Proceedings of the …, 1980 - National Acad Sciences
The contents of 2'-O-methylguanosine and 1-methyladenosine in unfractionated tRNA obtained from Thermus thermophilus HB27 were found to increase significantly when the …
Number of citations: 61 www.pnas.org
T Mukobata, Y Ochi, Y Ito, S Wada, H Urata - Bioorganic & medicinal …, 2010 - Elsevier
… of N 2 -dimethylaminomethylene-2′-O-methylguanosine (1), … of N 2 -isobutyryl-2′-O-methylguanosine gave low yield (28… N 2 -dimethylaminomethylene-2′-O-methylguanosine (1). …
Number of citations: 11 www.sciencedirect.com
AR Kore, G Parmar, S Reddy - Nucleosides, Nucleotides and …, 2006 - Taylor & Francis
… The resulting 2′-O-methyl 2-aminoadenosine was treated with the enzyme adenosine deaminase, which resulted in an efficient conversion to the desired 2′-O-methylguanosine (98…
Number of citations: 8 www.tandfonline.com
P Stäheli, PF Agris, P Niederberger… - …, 1982 - microbiologyresearch.org
… We present evidence for the preferential synthesis of a tRNATrp isoacceptor devoid of 2'-O-methylguanosine, and occurring under all conditions leading to decreased charging levels of …
Number of citations: 6 www.microbiologyresearch.org
SK Kim, S Yokoyama, H Takaku, BJ Moon - Bioorganic & medicinal …, 1998 - Elsevier
7,8-Dihydroguanosine(8-oxoG) and 7,8-dihydro-2′-O-methylguanosine(8-oxoG-Me) were chemically synthesized. Oligoribonucleotides which contain 8-oxoG or 8-oxoG-Me were …
Number of citations: 15 www.sciencedirect.com
L Beigelman, P Haeberli, D Sweedler, A Karpeisky - Tetrahedron, 2000 - Elsevier
… In order to synthesize N 2 -acyl-2′-O-methylguanosine … to N 2 -isobutylryl-2′-O-methylguanosine (14) by NaNO 2 /CH 3 … of N 2 -isobutyryl-2′-O-methylguanosine (14) in 88% yield. …
Number of citations: 44 www.sciencedirect.com
A Al-Arif, MB Sporn - … of the National Academy of Sciences, 1972 - National Acad Sciences
Nuclei isolated from rat liver, when incubated with methyl-labeled S-adenosylmethionine, incorporated label into 2′-O-methyladenosine, 2′-O-methylguanosine, 2′-O-methyluridine, …
Number of citations: 14 www.pnas.org
H Inoue, Y Hayase, A Imura, S Iwai, K Miura… - Nucleic acids …, 1987 - academic.oup.com
… The 2′-O-methylguanosine derivative was prepared by the monomethylation of a 2′, 3′-cis-diol system with diazomethane. These derivatives were converted to protected 2′-O-…
Number of citations: 540 academic.oup.com
K Seio, T Sasami, R Tawarada… - Nucleic acids research, 2006 - academic.oup.com
2′-O-Methyl-RNAs incorporating 3-deazaguanine (c 3 G) were synthesized by use of N,N-diphenylcarbamoyl and N,N-dimethylaminomethylene as its base protecting groups to …
Number of citations: 13 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.